molecular formula C16H22N2O5S B1595825 Z-Ala-met-OH CAS No. 76264-05-6

Z-Ala-met-OH

Cat. No.: B1595825
CAS No.: 76264-05-6
M. Wt: 354.4 g/mol
InChI Key: YYUCTNWOJJIRAB-UHFFFAOYSA-N
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Description

Z-Ala-met-OH: is a synthetic compound with the molecular formula C16H22N2O5S . It is a derivative of alanine and methionine, two essential amino acids. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Z-Ala-met-OH are not well-documented in the literature. It is known that amino acids, including this compound, play crucial roles in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, influencing the nature of these interactions .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. Amino acids, including this compound, are known to influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the literature. Amino acids, including this compound, exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that amino acids, including this compound, are involved in various metabolic pathways. They can interact with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that biochemical compounds can be transported and distributed within cells and tissues through various mechanisms. This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of the compound .

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. It is known that biochemical compounds can be localized to specific compartments or organelles within cells. This can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Carbamic Acid and L-Alanine: One common method involves the reaction of carbamic acid, N-[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-, phenylmethyl ester with L-alanine.

Industrial Production Methods: Industrial production of Z-Ala-met-OH often involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-Ala-met-OH can undergo oxidation reactions, particularly at the sulfur atom in the methionine residue, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Z-Ala-met-OH is used as a building block in the synthesis of peptides and proteins.

    Catalysis: It can act as a ligand in metal-catalyzed reactions.

Biology:

    Enzyme Studies: The compound is used to study enzyme-substrate interactions, particularly those involving methionine residues.

    Protein Engineering: It is used in the design of synthetic proteins with specific functions.

Medicine:

    Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Biotechnology: The compound is used in the production of recombinant proteins and other biotechnological applications.

Comparison with Similar Compounds

    Z-Ala-OH: A simpler derivative lacking the methionine residue.

    Z-Met-OH: Contains only the methionine residue without alanine.

    Z-Gly-met-OH: A derivative with glycine instead of alanine.

Uniqueness: Z-Ala-met-OH is unique due to the presence of both alanine and methionine residues, allowing it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUCTNWOJJIRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318625
Record name 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76264-05-6
Record name NSC333442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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